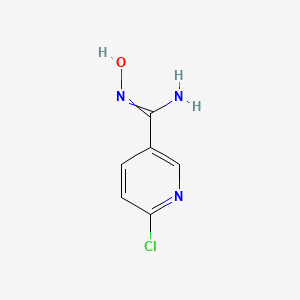

6-chloro-N'-hydroxypyridine-3-carboximidamide

Description

6-Chloro-N'-hydroxypyridine-3-carboximidamide (CAS: 468068-39-5) is a pyridine derivative characterized by a chloro substituent at position 6 and an N'-hydroxy carboximidamide group at position 3. This compound is commercially available from multiple suppliers, with purity levels ranging from 95% to 98% .

Properties

IUPAC Name |

6-chloro-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGJMMGKAZXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652797 | |

| Record name | 6-Chloro-N'-hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219626-58-0, 468068-39-5 | |

| Record name | [C(Z)]-6-Chloro-N′-hydroxy-3-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219626-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N'-hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 6-Chloronicotinonitrile with Hydroxylamine Hydrochloride

- Starting Material : 6-chloronicotinonitrile

- Reagents : Hydroxylamine hydrochloride, base (commonly triethylamine)

- Solvent : Ethanol

- Conditions : Elevated temperature to facilitate the reaction

- Mechanism : Nucleophilic attack of hydroxylamine on the nitrile group forms the amidoxime structure characteristic of the product.

This method is widely cited due to its straightforwardness and relatively high yield, producing the target compound efficiently.

Reaction of 6-Chloronicotinic Acid with Hydroxylamine Hydrochloride

- Starting Material : 6-chloronicotinic acid

- Reagents : Hydroxylamine hydrochloride, base (typically sodium hydroxide)

- Solvent : Aqueous medium

- Conditions : Elevated temperature to promote amidoxime formation

- Process : The acid is converted to the corresponding amidoxime by reaction with hydroxylamine under basic conditions.

This route is favored in industrial settings due to the availability of 6-chloronicotinic acid and the aqueous reaction medium, which simplifies handling and purification.

Industrial Production Considerations

- Scale-Up : Industrial synthesis employs similar reaction conditions to laboratory methods but optimizes parameters such as temperature, pH, and reaction time to maximize yield and purity.

- Purification : Crude products are purified by recrystallization, often from ethanol or methanol, to achieve high purity.

- Yield Optimization : Control over base concentration and reaction temperature is critical to minimize side reactions and degradation.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material | Reagents & Conditions | Solvent | Yield/Remarks |

|---|---|---|---|---|

| Reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride | 6-chloronicotinonitrile | Hydroxylamine hydrochloride, triethylamine, elevated temp | Ethanol | High yield, straightforward synthesis |

| Reaction of 6-chloronicotinic acid with hydroxylamine hydrochloride | 6-chloronicotinic acid | Hydroxylamine hydrochloride, sodium hydroxide, elevated temp | Aqueous | Industrially favored, scalable |

Chemical Reaction Analysis

- Key Reaction : Conversion of nitrile or carboxylic acid functional groups on the pyridine ring to amidoxime (N'-hydroxycarboximidamide) via nucleophilic attack by hydroxylamine.

- Reaction Type : Nucleophilic addition followed by tautomerization to form the amidoxime.

- Base Role : Neutralizes hydrochloric acid from hydroxylamine hydrochloride and facilitates nucleophilic attack.

Research Findings and Mechanistic Insights

- The reaction proceeds efficiently under mild heating, typically between 50–80°C.

- The presence of a base such as triethylamine or sodium hydroxide is essential to liberate free hydroxylamine from its hydrochloride salt and to drive the reaction forward.

- The chlorine substituent at the 6-position on the pyridine ring remains intact during the reaction, allowing for further functionalization if desired.

- Purity and yield depend on careful control of reaction time and temperature to prevent hydrolysis or side reactions.

Related Compound Synthesis and Precursors

- 6-Chloronicotinic Acid : An important precursor for the synthesis of 6-chloro-N'-hydroxypyridine-3-carboximidamide. It is itself synthesized industrially by oxidation of 2-chloro-5-methylpyridine under cobalt acetate catalysis in chlorobenzene with oxygen.

- Purification of 6-chloronicotinic acid involves recrystallization from methanol and drying at 80°C to achieve high purity, which is critical for subsequent conversion to the amidoxime.

Summary Table: Key Chemical and Physical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C6H6ClN3O |

| Molecular Weight | 171.58 g/mol |

| CAS Number | 468068-39-5 / 1219626-58-0 |

| Typical Reaction Temperature | 50–80°C |

| Common Solvents | Ethanol, Methanol, Water |

| Bases Used | Triethylamine, Sodium Hydroxide |

| Purification Method | Recrystallization |

Chemical Reactions Analysis

6-chloro-N’-hydroxypyridine-3-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group on the pyridine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

6-chloro-N'-hydroxypyridine-3-carboximidamide serves as a building block in synthesizing complex molecules in chemistry. It is also studied for its potential biological activities, including antimicrobial and antiviral properties. Research is ongoing to explore its potential therapeutic uses, such as in developing new drugs, and it is used in producing various industrial chemicals and materials.

Chemical Reactions

6-chloro-N'-hydroxypyridine-3-carboximidamide can undergo several chemical reactions:

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide to form corresponding oxides.

- Reduction Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert it into different reduced forms.

- Substitution The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The specific products formed depend on the reagents and conditions used.

Research indicates that 6-chloro-N'-hydroxypyridine-3-carboximidamide exhibits potential biological activities. Its mechanism of action involves interaction with specific molecular targets and pathways, binding to enzymes or receptors, and modulating their activity, leading to various biological effects. The specific molecular targets and pathways depend on the application and context of use.

Antimicrobial Efficacy One study tested this compound against a panel of bacterial strains and showed effective inhibition with MIC values ranging from 50 to 100 µg/mL, comparable to established antibiotics like ceftriaxone.

Anticancer Proliferation Assays Experiments on HT29 cells showed that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects.

Other Applications

Mechanism of Action

The mechanism of action of 6-chloro-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

6-(4-Fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide

6-(Cyclohexyloxy)pyridine-3-carboximidamide

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

6-Chloro-2-iodo-3-methylpyridine

- Structure : Lacks the amidoxime group, with iodine and methyl substituents at positions 2 and 3, respectively.

- Molecular Formula : C₆H₅ClIN (MW: 253.47) .

- Key Feature : Halogenation (Cl and I) enhances electrophilicity, making it a candidate for cross-coupling reactions.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Property Inference |

|---|---|---|---|---|---|

| 6-Chloro-N'-hydroxypyridine-3-carboximidamide | 468068-39-5 | C₆H₆ClN₃O | ~171.45* | Cl, N'-hydroxy carboximidamide | Polar due to amidoxime; moderate solubility |

| 6-(4-Fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide | 753921-02-7 | C₁₂H₉FN₃O₂ | 262.22 | 4-Fluorophenoxy | High lipophilicity; potential CNS penetration |

| 6-(Cyclohexyloxy)pyridine-3-carboximidamide | - | C₁₂H₁₇N₃O | 219.28 | Cyclohexyloxy | Low water solubility; steric hindrance |

| N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide | - | C₁₀H₁₃ClN₂O₂ | 240.68 | Pivalamide, hydroxyl | Hydrophobic; stable under acidic conditions |

| 6-Chloro-2-iodo-3-methylpyridine | - | C₆H₅ClIN | 253.47 | Iodo, methyl | Electrophilic; suited for Suzuki couplings |

*Calculated molecular weight based on formula; experimental data unavailable in evidence.

Biological Activity

6-Chloro-N'-hydroxypyridine-3-carboximidamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 188.61 g/mol

- Functional Groups: Chlorine atom at the 6-position, hydroxyl group, and carboximidamide functional group.

The unique arrangement of these functional groups contributes to the compound's reactivity and biological properties.

Synthesis Methods

The synthesis of 6-chloro-N'-hydroxypyridine-3-carboximidamide typically involves the reaction of 6-chloronicotinic acid with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate product formation .

Biological Activities

Research indicates that 6-chloro-N'-hydroxypyridine-3-carboximidamide exhibits various biological activities:

-

Antimicrobial Properties:

- Studies suggest that this compound may possess significant antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

-

Antiviral Potential:

- Preliminary research has indicated potential antiviral properties, although detailed studies are necessary to confirm these effects and elucidate mechanisms.

-

Enzyme Inhibition:

- The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where such enzymes play a critical role.

The mechanism of action for 6-chloro-N'-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Current studies focus on identifying these molecular targets to better understand how they contribute to the compound's biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Similarities | Differences |

|---|---|---|

| 6-Chloronicotinic Acid | Structural precursor | Lacks hydroxyl and carboximidamide groups |

| Nicotinamide | Related pyridine derivative | Different functional groups |

| Pyridine-3-carboximidamide | Similar core structure | Absence of chlorine and hydroxyl groups |

The uniqueness of 6-chloro-N'-hydroxypyridine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Case Studies

-

Antimicrobial Activity Study:

- A study evaluated the antimicrobial efficacy of 6-chloro-N'-hydroxypyridine-3-carboximidamide against several bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

-

Enzyme Inhibition Assays:

- In enzyme inhibition assays, the compound demonstrated promising results against specific targets involved in metabolic pathways related to disease states, highlighting its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N'-hydroxypyridine-3-carboximidamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, introducing a hydroxylamine group to a chlorinated pyridine precursor under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) is a common approach. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Monitoring by HPLC or TLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing 6-chloro-N'-hydroxypyridine-3-carboximidamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the pyridine backbone and substituents (e.g., chloro and hydroxylamine groups). The hydroxylamine proton typically appears as a broad singlet near δ 9-10 ppm.

- FT-IR : Peaks at ~3200-3400 cm⁻¹ (N-H/O-H stretch) and ~1650 cm⁻¹ (C=N stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion at m/z 187.0372 for C₆H₆ClN₃O). Cross-reference with computational predictions (e.g., using InChIKey from ChemSpider) enhances reliability .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural determination be resolved?

- Methodological Answer : Use software like SHELXL for refinement, leveraging its robust handling of twinning or high-resolution data. For ambiguous electron density maps:

- Test multiple space groups (e.g., P2₁/c vs. P-1) to identify the best fit.

- Apply restraints to bond lengths/angles based on similar pyridine derivatives (e.g., 3-chloro-N-phenyl-phthalimide ).

- Validate hydrogen bonding networks using PLATON or Mercury. Cross-check with spectroscopic data to resolve discrepancies .

Q. What strategies mitigate side reactions when introducing substituents to the pyridine ring?

- Methodological Answer :

- Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxylamine) using tert-butyldimethylsilyl (TBS) groups during halogenation.

- Catalytic Optimization : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl substitutions under inert atmospheres. Monitor reaction progress via LC-MS to detect intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility and reduce hydrolysis. For electrophilic substitutions, low temperatures (−20°C) minimize byproducts .

Q. How can computational modeling predict reactivity or tautomeric forms of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomeric preferences (e.g., imine vs. amine forms).

- Molecular Dynamics : Simulate solvation effects in water/DMSO to assess stability.

- Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., metalloenzymes), guided by SMILES/InChI descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.